N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
CAS No.: 1211260-79-5
Cat. No.: VC4453358
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211260-79-5 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.374 |
| IUPAC Name | N-[(4-methylphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-3-4-15-9-17(22)20(12-19-15)11-16(21)18-10-14-7-5-13(2)6-8-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
| Standard InChI Key | SLQVMGPFPNGXFD-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)C |
Introduction
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of acetamides and pyrimidines. It has garnered significant attention in medicinal chemistry due to its potential biological activities. The compound's structure consists of a propyl-substituted pyrimidine ring linked to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.
Synthesis
The synthesis of N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach includes the reaction of pyrimidine derivatives with appropriate reagents to form the desired acetamide moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine.
Biological Activities
Studies have shown that compounds similar to N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exhibit activity against various targets, including cyclooxygenase enzymes, which are involved in inflammatory responses. This suggests potential applications in the development of anti-inflammatory drugs.
Analytical Techniques
Reactions involving N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allowing for the assessment of reaction progress and product purity.
Potential Applications
Given its structural features and potential biological activities, N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting inflammatory pathways.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 1211260-79-5 |
| Synthesis Approach | Multi-step organic reactions involving pyrimidine derivatives |
| Biological Activity | Potential anti-inflammatory properties |
| Analytical Techniques | TLC, HPLC |
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